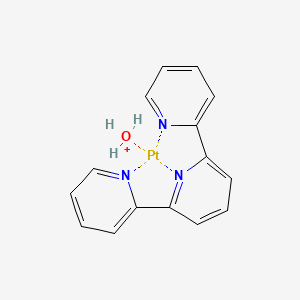
GemifloxacinMesylatehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemifloxacin Mesylate hydrate is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used for the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate community-acquired pneumonia caused by susceptible bacteria . The compound is known for its high efficacy against a wide range of gram-positive and gram-negative bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gemifloxacin Mesylate hydrate involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:
Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the quinolone core to enhance its antibacterial activity.
Formation of the Mesylate Salt: The final step involves the formation of the mesylate salt, which is achieved by reacting the quinolone derivative with methanesulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of Gemifloxacin Mesylate hydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The synthesis is carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Gemifloxacin Mesylate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Gemifloxacin Mesylate hydrate, each with distinct chemical and pharmacological properties .
Aplicaciones Científicas De Investigación
Gemifloxacin Mesylate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolone antibiotics.
Biology: The compound is employed in microbiological studies to investigate its antibacterial activity against various bacterial strains.
Medicine: Gemifloxacin Mesylate hydrate is extensively studied for its therapeutic potential in treating bacterial infections, particularly respiratory tract infections.
Mecanismo De Acción
Gemifloxacin Mesylate hydrate exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets two key enzymes:
DNA Gyrase: This enzyme is responsible for the supercoiling of bacterial DNA, which is essential for DNA replication and transcription.
Topoisomerase IV: This enzyme is involved in the separation of replicated DNA strands during cell division.
By inhibiting these enzymes, Gemifloxacin Mesylate hydrate prevents bacterial DNA replication, leading to cell death. The compound has a high affinity for bacterial DNA gyrase, making it highly effective against a broad range of bacteria .
Comparación Con Compuestos Similares
Gemifloxacin Mesylate hydrate is compared with other fluoroquinolone antibiotics, such as:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Uniqueness
Gemifloxacin Mesylate hydrate is unique due to its:
- Broad-Spectrum Activity : It is effective against a wide range of gram-positive and gram-negative bacteria.
- High Affinity for DNA Gyrase : The compound has a higher affinity for bacterial DNA gyrase compared to other fluoroquinolones, enhancing its antibacterial efficacy .
Similar Compounds
- Ciprofloxacin : Another fluoroquinolone with broad-spectrum activity, commonly used for urinary tract infections.
- Levofloxacin : Known for its effectiveness against respiratory tract infections.
- Moxifloxacin : Used for treating skin and respiratory infections, with a similar mechanism of action .
Propiedades
Fórmula molecular |
C19H26FN5O8S |
|---|---|
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S.H2O/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4;/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4);1H2/b22-14+;; |
Clave InChI |
VMUUQFAQJJVUSS-JYFUHLDJSA-N |
SMILES isomérico |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O |
SMILES canónico |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


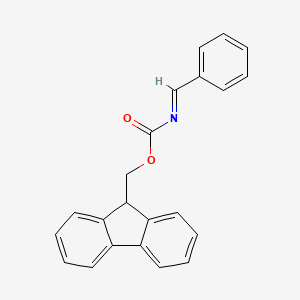
![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)



![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
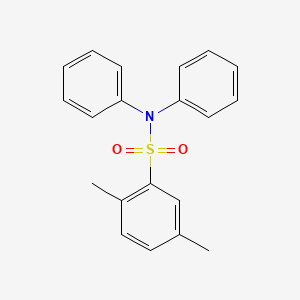
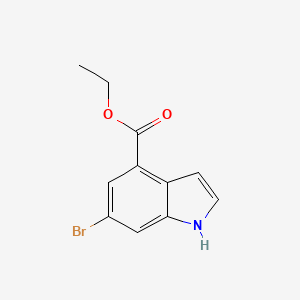
phosphanium chloride](/img/structure/B13148488.png)

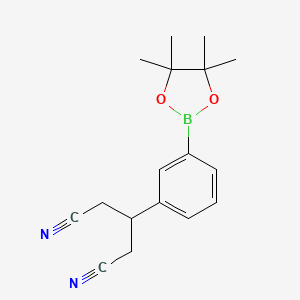
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)
